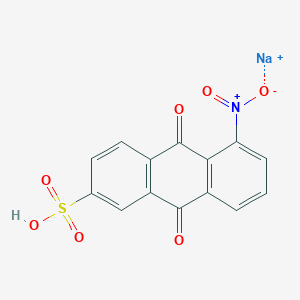![molecular formula C9H14O2 B14001029 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 16839-60-4](/img/structure/B14001029.png)
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes an oxirane (epoxide) ring and a bicyclo[310]hexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
. These methods often require sophisticated and pre-functionalized starting materials.
化学反应分析
Types of Reactions
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peracids for epoxide ring opening.
Reducing agents: Such as lithium aluminum hydride for reduction.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols or other reduced derivatives.
科学研究应用
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of bioactive compounds.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
相似化合物的比较
Similar Compounds
- Cyclopentane oxide
- Cyclopentene epoxide
- 1,2-Epoxycyclopentane
Uniqueness
2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of an oxirane ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it valuable for specific research and industrial purposes .
属性
CAS 编号 |
16839-60-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-[(2-methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O2/c1-9(5-10-9)4-6-2-3-7-8(6)11-7/h6-8H,2-5H2,1H3 |
InChI 键 |
OIQMGWZBMQLIFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CO1)CC2CCC3C2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


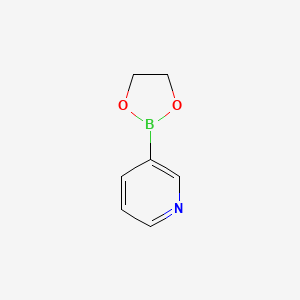
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
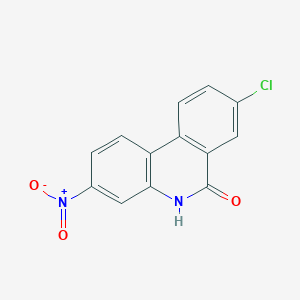
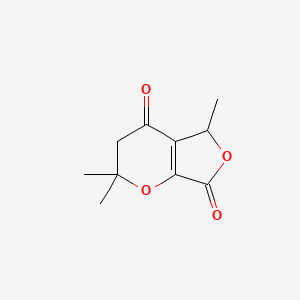
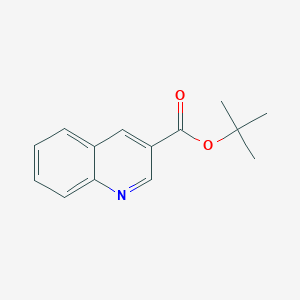
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

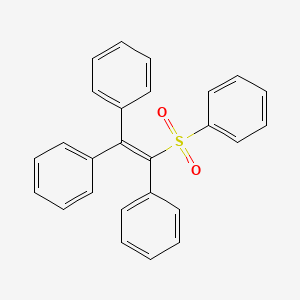
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)
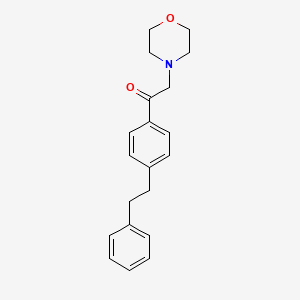
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
